Methyl (tert-butoxycarbonyl)phenylalanylglycinate
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Overview
Description
Methyl (tert-butoxycarbonyl)phenylalanylglycinate is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (tert-butoxycarbonyl)phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a Boc group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The protected phenylalanine is then coupled with glycine methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (tert-butoxycarbonyl)phenylalanylglycinate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in peptide coupling reactions to form longer peptide chains.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: Removal of the Boc group yields phenylalanylglycinate.
Coupling: Formation of peptide bonds to create longer peptide chains.
Reduction: Conversion of the ester group to an alcohol.
Scientific Research Applications
Methyl (tert-butoxycarbonyl)phenylalanylglycinate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is employed in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (tert-butoxycarbonyl)phenylalanylglycinate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Methyl (tert-butoxycarbonyl)-D-phenylalaninate: Another Boc-protected phenylalanine derivative used in peptide synthesis.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A similar compound with a hydroxyl group, used in the synthesis of chiral β-hydroxy acids.
Uniqueness
Methyl (tert-butoxycarbonyl)phenylalanylglycinate is unique due to its specific structure, which includes both a Boc-protected amino group and a glycine methyl ester. This combination makes it particularly useful in peptide synthesis, where it can be used to introduce glycine residues into peptide chains .
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDBLGWCUNDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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